Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
CAS No.:
Cat. No.: VC20505692
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO4 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
| Standard InChI | InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-8-4-11(12,6-13)7-15-8/h8,13H,4-7H2,1-3H3/t8-,11+/m1/s1 |
| Standard InChI Key | CXJCBUGUPFVIAI-KCJUWKMLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2C[C@@]1(CO2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1(CO2)CO |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s bicyclo[2.2.1]heptane core imposes significant steric constraints, while the tert-butyl ester and hydroxymethyl groups introduce both hydrophobic and hydrophilic functionalities. The (1R,4S) stereochemistry ensures spatial orientation critical for binding interactions. The molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| IUPAC Name | tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
| CAS Number | 2643374-05-2 | |
| Boiling Point | Not reported | – |
| Flash Point | Not reported | – |
The absence of reported boiling and flash points underscores the compound’s specialized research applications rather than industrial-scale use.
Stereochemical Significance
The (1R,4S) configuration positions the hydroxymethyl group in an axial orientation, enhancing hydrogen-bonding potential with biological targets. Computational studies suggest this stereochemistry optimizes binding to enzyme active sites, particularly those with chiral pockets.
Synthesis and Reaction Pathways
Synthetic Routes
Industrial synthesis employs multi-step protocols to achieve high enantiomeric purity. A common approach involves:
-
Bicyclic Core Formation: Cyclization of precursor amines and ethers under acidic conditions.
-
Esterification: Introduction of the tert-butyl group via carbodiimide-mediated coupling.
-
Hydroxymethyl Functionalization: Oxidation-reduction sequences to install the hydroxymethyl group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bicyclization | H₂SO₄, CH₂Cl₂, 0–5°C | 65–70% |
| Esterification | DCC, DMAP, tert-butanol | 80–85% |
| Hydroxymethyl Addition | NaBH₄, MeOH, rt | 75–78% |
Optimized industrial processes utilize continuous flow reactors to enhance yield and reduce reaction times.
Purification Challenges
The compound’s polar functional groups necessitate advanced purification techniques, such as preparative HPLC or crystallography. Residual solvents like dichloromethane are tightly controlled to meet pharmaceutical-grade standards.
Biological Activity and Mechanistic Insights
Enzyme Interaction Studies
The compound exhibits inhibitory activity against serine proteases and kinases, attributed to its ability to mimic transition-state intermediates. For example, in trypsin-like proteases, the hydroxymethyl group forms hydrogen bonds with catalytic residues (e.g., Asp189), while the bicyclic core stabilizes the enzyme-substrate complex.
Structure-Activity Relationships (SAR)
-
Bicyclic Rigidity: Compared to flexible analogs, the bicyclo[2.2.1]heptane framework improves binding affinity by 10–100-fold in protease assays.
-
Hydroxymethyl Role: Removal of this group reduces activity by 90%, highlighting its role in polar interactions.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Bicyclic Compounds
The tert-butyl ester in the target compound enhances metabolic stability compared to carboxylic acid derivatives, making it more suitable for in vivo applications.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to neuraminidase inhibitors and kinase modulators. Its stereochemical purity (>99% ee) is critical for regulatory compliance in drug candidates.
Material Science
In polymer chemistry, the bicyclic structure acts as a crosslinking agent, improving thermal stability in epoxy resins.
Future Directions
Drug Development
Ongoing studies explore derivatization of the hydroxymethyl group to enhance blood-brain barrier penetration for neurotherapeutic applications.
Sustainable Synthesis
Catalytic asymmetric synthesis methods are under development to replace stoichiometric reagents, aligning with green chemistry principles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume